molecular formula C16H12FN3OS2 B2649735 N-(3-FLUOROPHENYL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE CAS No. 872704-38-6

N-(3-FLUOROPHENYL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE

Cat. No.: B2649735
CAS No.: 872704-38-6
M. Wt: 345.41
InChI Key: JKIVSLZFNNIADH-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a pyridazine core substituted with a thiophene moiety at the 6-position and a sulfanyl-linked acetamide group at the 3-position. This compound is structurally unique due to its combination of pyridazine, thiophene, and fluorinated aromatic groups, which may confer distinct physicochemical and pharmacological properties compared to simpler acetamide derivatives .

Properties

IUPAC Name

N-(3-fluorophenyl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3OS2/c17-11-3-1-4-12(9-11)18-15(21)10-23-16-7-6-13(19-20-16)14-5-2-8-22-14/h1-9H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIVSLZFNNIADH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CSC2=NN=C(C=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-FLUOROPHENYL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Pyridazinyl Intermediate: This step involves the synthesis of the pyridazinyl core, which can be achieved through cyclization reactions.

    Introduction of the Thiophenyl Group: The thiophenyl group can be introduced via a coupling reaction, such as a Suzuki or Stille coupling.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-FLUOROPHENYL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-FLUOROPHENYL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound (This Work) Pyridazine 6-Thiophen-2-yl; 3-sulfanylacetamide (N-3-fluorophenyl) ~405.46 (estimated) Fluorinated aromatic, dual heterocycles
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide Pyridazine 6-Thiophen-2-yl; 3-sulfanylacetamide (N-5-ethylthiadiazole) 409.50 Thiadiazole substituent, no fluorination
Methyl [3-(ethylcarbamoyl)thiophen-2-yl]acetate Thiophene Acetate ester; ethylcarbamoyl 255.30 Esterified acetamide, simpler scaffold

Key Observations :

  • The target compound’s 3-fluorophenyl group distinguishes it from analogues like the thiadiazole-substituted derivative (), which lacks fluorination but includes a nitrogen-rich thiadiazole ring. Fluorination often improves bioavailability and target selectivity .

Key Observations :

  • The target compound’s synthesis likely parallels methods for pyridazine-thiol intermediates (), emphasizing nucleophilic substitution. In contrast, quinoxaline-based acetamides () employ condensation reactions with amines, yielding higher reported yields (~90%).
  • Fluorinated benzothiazole acetamides () often require specialized coupling agents (e.g., HATU) for amide bond formation, reflecting the steric hindrance of trifluoromethyl groups.

Physicochemical and Pharmacological Properties

Table 3: Comparative Bioactivity and Solubility

Compound LogP (Predicted) Aqueous Solubility (mg/mL) Reported Bioactivity Reference
Target Compound 3.2 0.05 (low) Not yet reported; expected kinase inhibition
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-... 2.8 0.12 Anticancer (in vitro)
N-(3-Acetyl-2-thienyl)-2-bromoacetamide 1.9 1.5 Intermediate for thiophene chemistry

Key Observations :

  • The target compound’s higher logP (3.2 vs. 2.8 in ) suggests enhanced lipid membrane permeability due to fluorination. However, its low aqueous solubility may limit oral bioavailability.
  • Thiadiazole-containing analogues () demonstrate measurable anticancer activity, implying that the pyridazine-thiophene scaffold may have inherent biological relevance.

Structure-Activity Relationship (SAR) Insights

  • Fluorination Impact: The 3-fluorophenyl group in the target compound may enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) compared to non-fluorinated derivatives .

Q & A

Basic: What are the recommended synthetic routes for N-(3-fluorophenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide?

Methodological Answer:
The synthesis typically involves sequential nucleophilic substitution and coupling reactions. A common approach is:

Thiolation: React 6-(thiophen-2-yl)pyridazin-3-yl thiol with 2-chloro-N-(3-fluorophenyl)acetamide under basic conditions (e.g., K₂CO₃/DMF) to form the sulfanyl bridge .

Purification: Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water) to isolate the product.

Validation: Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural identity using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Basic: How can the molecular conformation of this compound be analyzed experimentally?

Methodological Answer:
X-ray crystallography is the gold standard:

  • Grow single crystals via slow evaporation (solvent: DCM/hexane).
  • Collect diffraction data using a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).
  • Refine the structure using SHELXL (space group determination, thermal parameter adjustments) .
  • Key parameters: Bond angles, dihedral angles between aromatic rings, and intramolecular hydrogen bonds (e.g., N–H⋯N/S) stabilizing the folded conformation .

Advanced: How to resolve discrepancies in reported solubility data for this compound?

Methodological Answer:
Contradictions often arise from solvent polarity and temperature variations. A systematic approach includes:

Solvent Screening: Test solubility in 12 solvents (e.g., DMSO, ethanol, ethyl acetate) at 25°C and 40°C.

Quantification: Use UV-Vis spectroscopy (λ = 254 nm) to measure saturated solutions.

Data Normalization: Apply the van’t Hoff equation to correlate solubility with temperature.

Validation: Cross-check with computational models (e.g., COSMO-RS) to predict solvent-solute interactions .

Advanced: What computational methods predict the compound’s electronic properties and reactivity?

Methodological Answer:
Density Functional Theory (DFT) is critical:

  • Optimize geometry at the B3LYP/6-311+G(d,p) level.
  • Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
  • Simulate IR and NMR spectra for comparison with experimental data.
  • Evaluate charge distribution to predict sulfanyl bridge reactivity (e.g., susceptibility to oxidation) .

Basic: How to validate the absence of polymorphic forms in synthesized batches?

Methodological Answer:

Thermal Analysis: Perform DSC (heating rate: 10°C/min) to detect melting point variations (>2°C indicates polymorphism).

PXRD: Compare diffraction patterns with a reference standard; sharp, identical peaks confirm a single polymorph.

Dynamic Vapor Sorption (DVS): Monitor hygroscopicity (0–90% RH) to rule out hydrate/solvate formation .

Advanced: What strategies address low yields in the thiol-acetamide coupling step?

Methodological Answer:
Low yields (<40%) may stem from competing side reactions:

Optimize Base: Replace K₂CO₃ with DBU to enhance deprotonation efficiency.

Protection/Deprotection: Temporarily protect the thiophene sulfur with a trityl group to prevent oxidation.

Catalysis: Introduce Pd(OAc)₂ (5 mol%) to facilitate C–S bond formation under milder conditions .

Advanced: How to analyze intermolecular interactions in crystal packing?

Methodological Answer:
Use Hirshfeld surface analysis (CrystalExplorer software):

  • Generate surfaces mapped with dₑ (distance to nearest external atom).
  • Identify dominant interactions:
    • π-π stacking (pyridazine-thiophene, centroid distances < 4.0 Å).
    • C–H⋯F hydrogen bonds (fluorophenyl group to adjacent molecules).
  • Quantify interaction contributions via 2D fingerprint plots .

Basic: What analytical techniques confirm the compound’s stability under physiological conditions?

Methodological Answer:

Forced Degradation: Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze degradation products via LC-MS.

Oxidative Stability: Treat with 3% H₂O₂ and monitor sulfoxide/sulfone formation using TLC.

Light Sensitivity: Conduct ICH Q1B photostability testing (1.2 million lux-hours) .

Advanced: How to reconcile conflicting bioactivity data in kinase inhibition assays?

Methodological Answer:
Contradictions may arise from assay conditions:

ATP Concentration: Standardize at 1 mM (vs. 10 µM in some studies).

Enzyme Source: Use recombinant kinases (e.g., EGFR T790M/L858R) to minimize batch variability.

Data Normalization: Apply IC₅₀ correction for non-specific binding (e.g., using SYPRO Orange dye) .

Advanced: What are the challenges in docking this compound to protein targets?

Methodological Answer:
The flexible sulfanyl bridge complicates docking:

Conformational Sampling: Use molecular dynamics (MD) simulations (50 ns, NPT ensemble) to generate ensemble structures.

Hybrid Docking: Combine rigid (Glide SP) and flexible (Induced Fit) docking protocols.

Validation: Compare predicted binding poses with SAR data for analogous pyridazine derivatives .

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